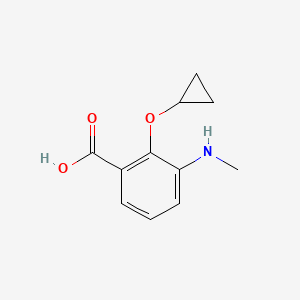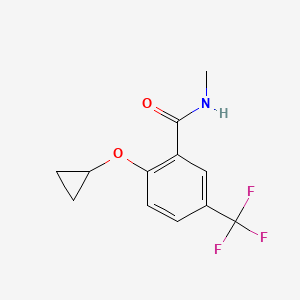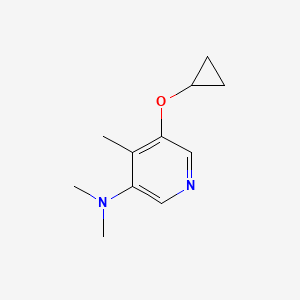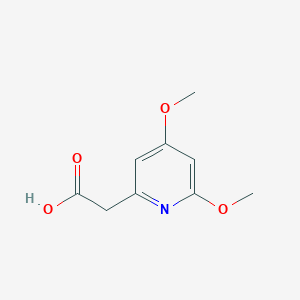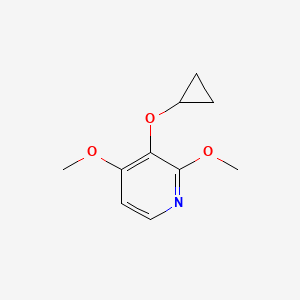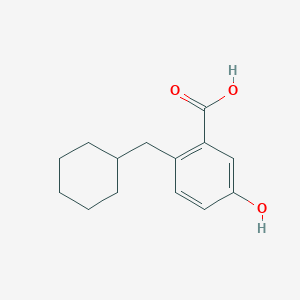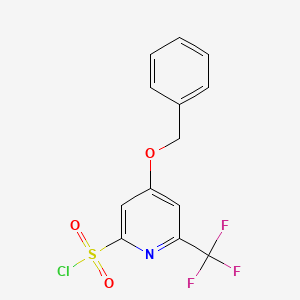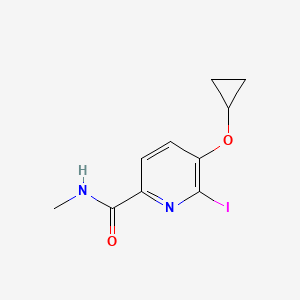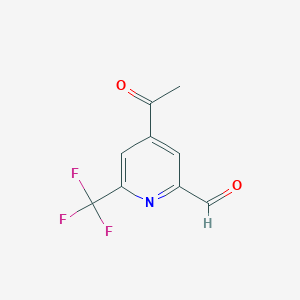
4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group at the 4th position, a trifluoromethyl group at the 6th position, and a carbaldehyde group at the 2nd position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of Functional Groups: The acetyl group can be introduced via Friedel-Crafts acylation, while the trifluoromethyl group can be added using trifluoromethylation reactions. The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid
Reduction: 4-Acetyl-6-(trifluoromethyl)pyridine-2-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential precursor for the development of drugs targeting specific diseases, owing to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde is largely dependent on its functional groups and their interactions with molecular targets. The trifluoromethyl group, for instance, can enhance the lipophilicity and metabolic stability of the compound, facilitating its interaction with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 4-Acetylpyridine-2-carboxaldehyde
Uniqueness
4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an acetyl and a trifluoromethyl group on the pyridine ring is relatively rare, making this compound valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H6F3NO2 |
|---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
4-acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H6F3NO2/c1-5(15)6-2-7(4-14)13-8(3-6)9(10,11)12/h2-4H,1H3 |
InChI Key |
ZSUBDFMTLFBGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


